1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a benzyl group, and two carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Carboxylation: The carboxylate groups can be introduced through esterification reactions involving carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amino or thio-substituted dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the context of calcium channel blockers, it may inhibit the influx of calcium ions into cells by binding to specific sites on the calcium channels, thereby modulating cellular functions.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker with a similar structure.
Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness: 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. The presence of the bromine atom and benzyl group may enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C15H16BrNO4 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
1-O-benzyl 6-O-methyl 4-bromo-3,4-dihydro-2H-pyridine-1,6-dicarboxylate |
InChI |
InChI=1S/C15H16BrNO4/c1-20-14(18)13-9-12(16)7-8-17(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3 |
InChI Key |
VYXUDLMDPOUTKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(CCN1C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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